molecular formula C21H19N3O3S B3969336 3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione

3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione

Cat. No. B3969336
M. Wt: 393.5 g/mol
InChI Key: OKADDTKTLKXYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione, also known as EPM-1, is a synthetic compound that has shown potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including protein kinase C, phosphodiesterase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, there is a need to develop more effective formulations of this compound that can enhance its solubility and bioavailability.

Scientific Research Applications

3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

3-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-27-15-9-10-17-16(11-15)13(2)22-21(23-17)28-18-12-19(25)24(20(18)26)14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKADDTKTLKXYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)SC3CC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione
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3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione

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